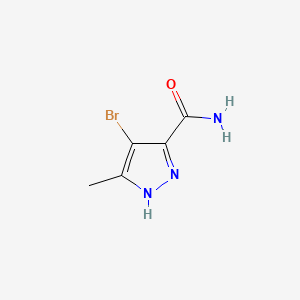

4-Bromo-5-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMIXRPYDJANCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677709 | |

| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32258-58-5 | |

| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Compounds

Prepared by: Gemini, Senior Application Scientist

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1883, this versatile scaffold has proven to be a "privileged structure," meaning it is capable of binding to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities.[1][3][4] Its unique electronic properties, metabolic stability, and capacity for multi-directional substitution allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.[5][6]

This has led to the successful development of numerous FDA-approved drugs incorporating the pyrazole motif, including the anti-inflammatory agent Celecoxib, the withdrawn anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[2][5] The therapeutic landscape of pyrazole derivatives is remarkably broad, encompassing anticancer, antimicrobial, anti-inflammatory, neuroprotective, and analgesic activities, among others.[7][8][9]

This guide provides an in-depth exploration of the key biological activities of pyrazole compounds. We will dissect the mechanisms of action, explore structure-activity relationships (SAR), and provide validated experimental protocols for evaluating these activities, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Anti-inflammatory Activity - The COX-2 Inhibition Paradigm

Inflammation is a complex biological response mediated by various signaling molecules, most notably prostaglandins. The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[10] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is induced at sites of inflammation.[10][11] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.[12] The development of selective COX-2 inhibitors was a major therapeutic breakthrough, and the pyrazole scaffold was central to this success.

Mechanism of Action: Selective COX-2 Inhibition by Celecoxib

Celecoxib, a diaryl-substituted pyrazole, is a highly selective COX-2 inhibitor.[12][13] Its mechanism hinges on the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site features a larger, hydrophilic side pocket that is absent in COX-1.[12][14] Celecoxib's distinct 4-sulfonamide phenyl moiety is perfectly positioned to bind within this side pocket, anchoring the molecule and effectively blocking the enzyme's catalytic activity.[14] This selective binding prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain with a lower risk of gastrointestinal toxicity compared to non-selective NSAIDs.[11][14]

Signaling Pathway: COX-2 Inhibition

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Structure-Activity Relationship (SAR) Insights for COX-2 Inhibition

-

Diaryl Substitution: The 1,5-diaryl pyrazole core is critical for potent COX-2 inhibitory activity.

-

Sulfonamide/Methylsulfonyl Group: A para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the phenyl rings is essential for binding to the hydrophilic side pocket of COX-2, conferring selectivity.[14]

-

Trifluoromethyl Group: The presence of a CF3 group on the pyrazole ring at position 3 enhances the inhibitory activity.[13]

Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | 4.5 | 0.02 | 225 | [15] |

| Compound 125a | >100 | 8.22 | >12.16 | [16] |

| Compound 125b | >100 | 9.31 | >10.74 | [16] |

| 3,5-diarylpyrazole | - | 0.01 | - | [15] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a framework for determining the COX-1 and COX-2 inhibitory activity of test compounds using a commercially available enzyme immunoassay (EIA) kit.

1. Principle: This assay measures the concentration of Prostaglandin F2α (PGF2α), produced in vitro by ovine COX-1 or human recombinant COX-2 from arachidonic acid. The inhibitory activity of the test compound is determined by quantifying the reduction in PGF2α production.

2. Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Cofactors: Heme, L-epinephrine

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

Prostaglandin screening EIA kit

-

96-well microplates, incubator, plate reader

3. Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the reaction buffer to achieve final assay concentrations ranging from, for example, 0.01 to 100 µM.

-

Enzyme Reaction Setup:

-

In a 96-well plate, add 150 µL of reaction buffer.

-

Add 10 µL of heme and 10 µL of the test compound dilution (or vehicle control/reference inhibitor).

-

Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add 10 µL of arachidonic acid solution to each well to start the reaction.

-

Incubate at 37°C for 2 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

-

Dilute the reaction mixture appropriately.

-

Quantify the amount of prostaglandin produced using the EIA kit according to the manufacturer's instructions. This typically involves a competitive binding assay where the sample competes with a fixed amount of enzyme-linked prostaglandin for a limited number of antibody binding sites.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

4. System Validation:

-

The IC₅₀ value of the reference inhibitor (Celecoxib) must fall within a pre-defined acceptable range.

-

The maximum signal (vehicle control) should be at least 3-fold higher than the background signal (no enzyme).

Part 2: Anticancer Activity - A Multi-Target Approach

The chemical versatility of the pyrazole scaffold has enabled its exploration as a potent anticancer agent acting through a variety of mechanisms.[17][18] Unlike the focused action seen in anti-inflammatory pyrazoles, their anticancer effects are often pleiotropic, targeting multiple key pathways involved in cancer cell proliferation, survival, and angiogenesis.[18]

Key Mechanisms of Anticancer Action

-

Kinase Inhibition: Many pyrazole derivatives are designed as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinase (PI3K).[17][18][19] For instance, compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed potent EGFR inhibitory activity with an IC₅₀ of 0.07 µM.[19]

-

Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division, making them a prime anticancer target. Certain pyrazole derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis.[18][20]

-

DNA Binding: Some polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes and leading to cell death.[17]

-

Induction of Apoptosis: Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). This can be achieved through the activation of pro-apoptotic proteins like caspases or the inhibition of anti-apoptotic pathways.[21]

Logical Relationship: Multiple Anticancer Mechanisms

Caption: Diverse anticancer mechanisms of pyrazole derivatives.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 25 | Antiangiogenic | HT29 (Colon) | 3.17 | [17] |

| Compound 43 | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | [17] |

| Compound 59 | DNA Binding | HepG2 (Liver) | 2.0 | [17] |

| Compound C5 | EGFR Inhibitor | MCF-7 (Breast) | 0.08 | [19] |

| Compound 163 | Cytotoxic | HepG-2 (Liver) | 12.22 | [16] |

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

1. Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom plates, CO₂ incubator, microplate reader

3. Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the plate and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the log of compound concentration to determine the IC₅₀ value.

-

4. System Validation:

-

Cells in the vehicle control wells should appear healthy and confluent.

-

The IC₅₀ of the positive control drug should be within the expected range for the specific cell line.

Part 3: Neuromodulatory Activity - Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating appetite, energy balance, pain, and mood.[22] It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes.[23] The CB1 receptor, found primarily in the central nervous system and peripheral tissues, became a significant drug target for treating obesity and metabolic disorders, with pyrazole derivatives at the forefront of this effort.[23][24]

Mechanism of Action: Rimonabant and CB1 Receptor Antagonism

Rimonabant is a 1,5-diarylpyrazole that acts as a selective antagonist or inverse agonist at the CB1 receptor.[23] In conditions like obesity, the ECS can become overactive, promoting appetite and fat storage.[25] Rimonabant blocks the activation of CB1 receptors by endocannabinoids like anandamide.[22] This blockade in the brain's appetite-regulating centers (e.g., the hypothalamus) leads to decreased food intake.[23] In peripheral tissues like adipose tissue and the liver, CB1 antagonism improves glucose and lipid metabolism.[22] While effective for weight loss, Rimonabant was withdrawn from the market due to adverse psychiatric side effects, highlighting the complexity of targeting the ECS.[23]

Signaling Pathway: Endocannabinoid System and CB1 Blockade

Caption: Rimonabant blocks CB1 receptor signaling to reduce appetite.

Structure-Activity Relationship (SAR) Insights for CB1 Antagonists

Based on the Rimonabant template (SR141716A), key structural requirements for potent CB1 antagonism have been identified:[26]

-

Position 1: A 2,4-dichlorophenyl group is optimal.

-

Position 3: A piperidinyl carboxamide group is crucial for high affinity.

-

Position 5: A para-substituted phenyl ring, such as a p-chlorophenyl or p-iodophenyl group, enhances potency.

Part 4: Antimicrobial Activity - A Scaffold for Combating Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[9][27][28]

Mechanisms and Spectrum of Activity

Pyrazole-containing compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[5][29] Their antifungal activity has been noted against species like Candida albicans and Aspergillus niger.[30][31] While the mechanisms are diverse, some pyrazole derivatives have been shown to act as inhibitors of essential bacterial enzymes, such as DNA gyrase.[29] The fusion of the pyrazole ring with other heterocyclic moieties, like thiazole or thiadiazine, has been a successful strategy to enhance antimicrobial potency.[28][30]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [29] |

| Coumarin-pyrazole 39 | Salmonella | 0.05 | [29] |

| Pyrazole 3 | E. coli (Gram -) | 0.25 | [31] |

| Pyrazole 4 | S. epidermidis (Gram +) | 0.25 | [31] |

| Hydrazone 21a | S. aureus (Gram +) | 62.5 | [28] |

| Hydrazone 21a | A. niger (Fungus) | 7.8 | [28] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (growth) is observed after incubation.

2. Materials:

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compounds and reference antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator

3. Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate, pick 3-5 colonies of the test organism and inoculate into MHB.

-

Incubate at 37°C until the culture reaches the log phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, an indicator dye like resazurin can be added to aid in visualization, or the optical density can be read with a plate reader.

-

4. System Validation:

-

The sterility control (well 12) must remain clear.

-

The growth control (well 11) must show distinct turbidity.

-

The MIC of the reference antibiotic must be within its established quality control range for the tested bacterial strain.

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a privileged and enduring core in drug discovery, demonstrating a remarkable capacity to interact with a wide array of biological targets. From the selective COX-2 inhibition of Celecoxib to the multi-pronged attack of novel anticancer agents, the pyrazole nucleus provides a robust and adaptable framework for medicinal chemists. Structure-activity relationship studies have been pivotal in optimizing potency and selectivity, guiding the rational design of new therapeutic agents.[3]

The future of pyrazole-based drug discovery remains bright. Emerging areas include the development of novel neuroprotective agents for diseases like Alzheimer's and Parkinson's[32][33], the creation of new antiviral compounds, and the continued fight against antimicrobial resistance. As our understanding of disease biology deepens, the strategic application and functionalization of the pyrazole scaffold will undoubtedly lead to the next generation of innovative and effective medicines.

References

A comprehensive list of references will be compiled and provided in a separate document, including titles, sources, and verifiable URLs.

Sources

- 1. jchr.org [jchr.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. ClinPGx [clinpgx.org]

- 22. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 24. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 28. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researcher.manipal.edu [researcher.manipal.edu]

- 33. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Based Molecules for Drug Development

Introduction: The Privileged Status of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this heterocyclic scaffold has demonstrated remarkable versatility, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its prominence is underscored by the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA), which target a wide array of clinical conditions from inflammation and cancer to infectious diseases and neurological disorders.[4][5][6][7][8] Blockbuster drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and a new wave of kinase inhibitors like Crizotinib and Ruxolotinib highlight the therapeutic and commercial success of this "privileged scaffold".[5][7][9]

The value of the pyrazole ring lies in its unique physicochemical properties. The N-1 nitrogen can act as a hydrogen bond donor, while the pyridine-like N-2 nitrogen serves as a hydrogen bond acceptor.[6] This duality, combined with its metabolic stability and capacity for diverse substitution patterns, allows for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[5] However, the synthesis of specifically substituted pyrazoles presents significant challenges, most notably the control of regioselectivity.[10][11][12] This guide provides an in-depth exploration of both foundational and contemporary synthetic strategies for constructing and functionalizing the pyrazole core, culminating in a practical examination of how these methods inform rational drug design through Structure-Activity Relationship (SAR) studies.

Part 1: Foundational Strategies for Pyrazole Core Synthesis

The construction of the pyrazole ring is primarily achieved through two canonical pathways: the cyclocondensation of a binucleophile with a 1,3-dielectrophile and the [3+2] cycloaddition of a 1,3-dipole.

Cyclocondensation of Hydrazines with 1,3-Dielectrophilic Systems

The most direct and widely utilized method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][11] The choice of reactants is critical as it dictates the substitution pattern of the final product.

Causality of Experimental Choice: The primary challenge in this reaction, when using unsymmetrical dicarbonyls and substituted hydrazines, is the formation of a mixture of two regioisomers.[3] The reaction outcome is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Typically, the most nucleophilic nitrogen of the hydrazine (the -NH2 group) will preferentially attack the most electrophilic carbonyl carbon. Modern methodologies often employ catalysts, such as Lewis acids or heterogeneous catalysts, to enhance reaction rates and, in some cases, improve regioselectivity under milder conditions.[3][11][13]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

quantum chemical studies of pyrazole carboxamide compounds

An In-Depth Technical Guide to Quantum Chemical Studies of Pyrazole Carboxamide Compounds

Abstract

Pyrazole carboxamides represent a "privileged scaffold" in modern drug discovery and agrochemical development, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2][3] Understanding the subtle interplay of electronic and structural features that govern their efficacy is paramount for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical studies to elucidate the structure-activity relationships (SAR) of pyrazole carboxamide compounds. We will delve into the theoretical underpinnings of prevalent computational methods, present a validated workflow for their application, and explore case studies that highlight the power of this approach in predicting and explaining biological activity.

The Rationale: Why Quantum Chemistry is Essential for Pyrazole Carboxamide Research

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Pyrazole carboxamides, with their characteristic five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amide linkage, possess a rich electronic landscape.[2][3] Quantum chemical methods, particularly Density Functional Theory (DFT), allow us to move beyond simple 2D representations and compute a molecule's properties with high accuracy. These calculations provide quantitative insights into:

-

Molecular Geometry: Determining the most stable 3D conformation, which is crucial for receptor binding.

-

Electronic Distribution: Identifying electron-rich and electron-deficient regions, which dictates how the molecule will interact with biological targets.[4][5]

-

Reactivity: Predicting sites susceptible to metabolic attack or involved in covalent bond formation.

-

Intermolecular Interactions: Quantifying the forces that govern the binding of the molecule to a protein's active site.

By modeling these properties, we can build robust hypotheses that guide the synthesis of more potent and selective analogues, thereby reducing the time and cost associated with traditional trial-and-error discovery pipelines.

Theoretical Foundations: The Computational Toolkit

While numerous quantum mechanical methods exist, Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium-sized organic molecules like pyrazole carboxamides due to its excellent balance of accuracy and computational cost.[5][6][7]

Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This simplification makes it computationally feasible to study drug-sized molecules.

-

The Choice of Functional and Basis Set: The accuracy of a DFT calculation is highly dependent on the chosen "functional" (which approximates the exchange-correlation energy) and "basis set" (which describes the atomic orbitals).

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable geometries and electronic properties.[6][8]

-

Basis Set: The Pople-style basis set, such as 6-31G(d,p) or 6-311G(2d,p) , is commonly employed.[4][8] The "d,p" notation indicates the addition of polarization functions, which are essential for accurately describing the non-spherical nature of electron density in bonding and lone pairs.

-

Time-Dependent DFT (TD-DFT)

To understand a molecule's interaction with light, such as in spectroscopic analysis, Time-Dependent DFT (TD-DFT) is the method of choice. It is used to calculate excited state properties and simulate electronic absorption spectra (UV-Vis).[6]

Integrating with Other Computational Tools

Quantum chemical calculations are most powerful when integrated into a broader computational strategy.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the structural properties of molecules and their biological activities.[3][9] DFT-derived descriptors (e.g., orbital energies, atomic charges) serve as highly informative inputs for building predictive 2D and 3D-QSAR models.[10][11]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site.[12][13][14] By using DFT-optimized geometries and partial atomic charges, the accuracy of docking simulations and the subsequent prediction of binding affinities can be significantly enhanced.[14][15]

A Validated Computational Workflow

A rigorous and systematic workflow is critical for obtaining reproducible and reliable results. The following protocol outlines the key steps for a comprehensive quantum chemical analysis of a pyrazole carboxamide derivative.

Step-by-Step Computational Protocol

-

Initial Structure Preparation: Draw the 2D structure of the pyrazole carboxamide and convert it to a 3D structure using a molecular editor. Perform an initial geometry cleanup using a fast method like a molecular mechanics force field.

-

Geometry Optimization (DFT): This is the most critical step. Submit the 3D structure for full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[4][6] The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory used for optimization. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

-

Analysis of Molecular Orbitals and Reactivity:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][16] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.[6]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map.[4] This color-coded map displays the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate nucleophilic sites (e.g., lone pairs on oxygen or nitrogen), which are favorable for electrophilic attack and hydrogen bond acceptance. Blue regions (positive potential) indicate electrophilic sites (e.g., acidic protons like N-H), which are prone to nucleophilic attack.

-

-

Calculation of Quantum Descriptors: Compute various electronic properties that can be used for QSAR studies, such as Dipole Moment, Ionization Potential, Electron Affinity, Chemical Hardness, and Electrophilicity Index.[4]

-

Integration with Docking/QSAR: Use the optimized geometry and calculated atomic charges as input for molecular docking simulations to study protein-ligand interactions.[12][14] Utilize the calculated descriptors to build QSAR models that correlate structure with observed biological activity.[11]

Workflow Visualization

Sources

- 1. jocpr.com [jocpr.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. science.su.edu.krd [science.su.edu.krd]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 14. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Pathways for 1,3,5-Substituted Pyrazoles: Strategies, Mechanisms, and Modern Methodologies

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous blockbuster drugs such as Celecoxib, Rimonabant, and Sildenafil (Viagra).[1] The specific arrangement of substituents at the 1, 3, and 5 positions is critical for modulating pharmacological activity, making the regioselective synthesis of these heterocycles a paramount challenge for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing 1,3,5-substituted pyrazoles. We will move beyond simple procedural lists to explore the underlying mechanisms, dissect the critical issue of regioselectivity, and present field-proven protocols. This guide covers the classical Knorr synthesis, modern 1,3-dipolar cycloadditions, and highly efficient multicomponent reactions, while also touching upon green and microwave-assisted advancements that are shaping the future of heterocyclic synthesis.

The Foundational Pillar: Knorr Pyrazole Synthesis and Related Condensations

The most traditional and widely employed route to the pyrazole core is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, a method first reported by Ludwig Knorr in 1883.[2][3][4] This strategy's enduring prevalence is due to the ready availability of starting materials and its operational simplicity.

Mechanism and the Challenge of Regioselectivity

The reaction proceeds via the initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone or enamine intermediate, which then undergoes an intramolecular cyclization by attack of the second nitrogen atom onto the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[5][6]

The primary challenge arises when using an unsymmetrical 1,3-diketone and a substituted hydrazine, as this can lead to the formation of two distinct regioisomers.[2][7][8] The outcome is governed by a delicate interplay of steric and electronic factors:

-

Electronic Effects: The more electrophilic (less sterically hindered) carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine.

-

Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the reaction pathway to minimize steric clash.

-

Solvent Effects: Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer over the other, often with greater than 95:5 selectivity.[9]

Caption: General mechanism of the Knorr pyrazole synthesis leading to regioisomers.

Key Variations and Modern Implementations

-

Pyrazolones from β-Ketoesters: A common variation involves the reaction of a β-ketoester with a hydrazine, which yields a pyrazolone product. These products exist in keto-enol tautomeric forms, with the enol form often being the major tautomer due to the aromaticity of the pyrazole ring.[5][10]

-

One-Pot Synthesis: To improve efficiency, methods have been developed where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine in the same reaction vessel without intermediate purification.[2][11]

Experimental Protocol: General Knorr Pyrazole Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).

-

Solvent: Add a suitable solvent, such as ethanol or propanol (approx. 5-10 mL per mmol of dicarbonyl).[5]

-

Reagents: Add the substituted hydrazine or hydrazine hydrate (1.1-2.0 eq.). For reactions involving hydrazine salts (e.g., hydrochloride), a base may be required.

-

Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).[5]

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[5]

-

Workup: Upon completion, cool the reaction mixture. Often, the product will precipitate. If not, add cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water and/or a cold non-polar solvent (e.g., hexane), and dry in vacuo. Further purification can be achieved by recrystallization.

The Regiocontrol Powerhouse: 1,3-Dipolar Cycloaddition

For applications demanding absolute regiocontrol, the [3+2] cycloaddition reaction is an exceptionally powerful tool. This method involves the reaction of a 1,3-dipole, most commonly a nitrile imine, with a dipolarophile, typically an alkyne or an alkyne surrogate.[3][12][13]

Mechanism: In Situ Dipole Generation

A key feature of this strategy is the in situ generation of the unstable nitrile imine dipole. This is commonly achieved by the base-mediated dehydrohalogenation of a hydrazonoyl halide. The generated nitrile imine then rapidly undergoes a cycloaddition with the alkyne present in the reaction mixture. This concerted or near-concerted mechanism provides high regioselectivity, which is determined by the electronic properties of both the dipole and the alkyne.[13]

Caption: Pathway for 1,3-dipolar cycloaddition via in situ nitrile imine generation.

Experimental Protocol: Huisgen-Type Cycloaddition

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the hydrazonoyl halide (1.0 eq.) and the terminal alkyne (1.2 eq.) in a dry, non-protic solvent such as toluene or THF.

-

Base Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq.), dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, filter the triethylammonium halide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[13]

The Efficiency Engine: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent a paradigm of efficiency and atom economy, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[14] This approach is particularly valuable for generating libraries of diverse pyrazole analogues for drug discovery screening.

Mechanistic Diversity of MCRs

MCRs for pyrazole synthesis often work by generating the key 1,3-dicarbonyl or α,β-unsaturated intermediates in situ.

-

Knoevenagel-Michael-Cyclization Cascade: A prominent example involves the reaction of an aldehyde, an active methylene compound (e.g., ethyl acetoacetate or malononitrile), and a hydrazine.[1][15] The reaction typically initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound, creating a Michael acceptor. The hydrazine then participates in a Michael addition, followed by intramolecular cyclization and dehydration to furnish a densely functionalized pyrazole.

-

Enzyme-Catalyzed MCRs: Innovative green approaches now utilize enzymes as catalysts. For instance, immobilized lipases have been shown to effectively catalyze a one-pot, three-component reaction between benzaldehydes, phenyl hydrazines, and nitroolefins to produce 1,3,5-trisubstituted pyrazoles with good yields and regioselectivity.[14][16]

Caption: Conceptual workflow of a multicomponent reaction for pyrazole synthesis.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

-

Setup: In a single flask, combine the aldehyde (1.0 eq.), malononitrile (1.0 eq.), ethyl acetoacetate (1.0 eq.), and hydrazine hydrate (1.0 eq.).[15]

-

Solvent/Catalyst: Add a green solvent such as water or ethanol. A catalyst, such as taurine or an ionic liquid, can be used to accelerate the reaction.[15]

-

Reaction: Heat the mixture to 80°C for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and ethanol, then dry to yield the final product, often without the need for chromatographic purification.

Comparative Analysis and Modern Horizons

The choice of synthetic strategy is dictated by the specific target molecule, with each method offering distinct advantages.

| Synthetic Strategy | Core Principle | Advantages | Limitations | Regiocontrol |

| Knorr Synthesis | Condensation of 1,3-dicarbonyls and hydrazines | Readily available starting materials, simple procedure.[5] | Potential for regioisomeric mixtures, sometimes harsh conditions.[2][7] | Moderate; can be improved with specific solvents (e.g., HFIP).[9] |

| 1,3-Dipolar Cycloaddition | [3+2] reaction of a nitrile imine and an alkyne | Excellent, predictable regioselectivity, mild conditions.[13] | Requires synthesis of precursors (e.g., hydrazonoyl halides). | Excellent; governed by frontier molecular orbital interactions.[13] |

| Multicomponent Reactions | One-pot combination of ≥3 starting materials | High efficiency, atom economy, rapid library generation, operational simplicity.[14][17] | Reaction optimization can be complex. | Varies by MCR type; often provides a single, complex product. |

Green Chemistry and Enabling Technologies

Modern pyrazole synthesis increasingly incorporates principles of green chemistry and enabling technologies to improve sustainability and efficiency.[17][18]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing multi-hour reflux times to just a few minutes, while also improving yields.[19][20][21]

-

Sustainable Catalysis: There is a strong trend towards replacing stoichiometric reagents and harsh acids with recyclable, environmentally benign catalysts such as nano-ZnO, immobilized enzymes, or water-soluble catalysts.[3][14][22]

Conclusion

The synthesis of 1,3,5-substituted pyrazoles is a mature yet continually evolving field. While the Knorr synthesis remains a dependable workhorse, its limitations in regiocontrol have driven the development of elegant and highly specific alternatives like 1,3-dipolar cycloadditions. The rise of multicomponent reactions has revolutionized the approach to library synthesis, offering unparalleled efficiency and molecular diversity from simple starting materials. For the modern drug development professional, a thorough understanding of these core strategies—and the causality behind their experimental choices—is essential for the rational design and efficient production of novel pyrazole-based therapeutics. The future of pyrazole synthesis will undoubtedly be shaped by the continued integration of green chemistry principles and advanced technologies to create more sustainable and powerful synthetic pathways.

References

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Patel, R., Dholaria, P. V., & Trivedi, A. R. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie, e2400557. Retrieved from [Link]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202301131. Retrieved from [Link]

-

Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. Retrieved from [Link]

-

Patel, R., Dholaria, P. V., & Trivedi, A. R. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Retrieved from [Link]

-

Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. Retrieved from [Link]

-

Padwa, A., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(10), 1569-1572. Retrieved from [Link]

-

Lipeeva, A. V., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. Retrieved from [Link]

-

Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1876-1901. Retrieved from [Link]

-

Oh, C. H., et al. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Bulletin of the Korean Chemical Society, 31(12), 3875-3878. Retrieved from [Link]

-

Zou, X., et al. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Synfacts, 19(05), 0498. Retrieved from [Link]

-

Park, S., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Banfi, L., et al. (2012). New “Green” approaches to the synthesis of pyrazole derivatives. IRIS UniGe. Retrieved from [Link]

-

Al-Shamali, M. A. M., & El-Apasery, M. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Retrieved from [Link]

-

Abrigach, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7217. Retrieved from [Link]

-

Gunturu, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Quiroga, J., & Trilleras, J. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4981. Retrieved from [Link]

-

Katritzky, A. R., et al. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 67(23), 8224-8229. Retrieved from [Link]

-

Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Retrieved from [Link]

-

Pontiki, E., et al. (2021). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 26(16), 4967. Retrieved from [Link]

-

Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(19), 7892-7902. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. Retrieved from [Link]

-

Johnson, S. A., et al. (2013). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 135(1), 129-132. Retrieved from [Link]

-

Gunturu, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Rahmatpour, A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(17), 19579-19590. Retrieved from [Link]

-

Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. Retrieved from [Link]

-

Ramachandran, R., & Kadam, S. (2023). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. ResearchGate. Retrieved from [Link]

-

Houk, K. N., et al. (2021). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Retrieved from [Link]

-

Rahmatpour, A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Retrieved from [Link]

-

Wenska-Bujnarowska, M., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6667. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Retrieved from [Link]

-

Wang, C., et al. (2019). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 17(30), 7173-7177. Retrieved from [Link]

-

Abrigach, F., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Pharmaceuticals, 15(3), 333. Retrieved from [Link]

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Retrieved from [Link]

-

Li, M., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. Retrieved from [Link]

-

Wang, F., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(23), 7247. Retrieved from [Link]

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr Pyrazole Synthesis [drugfuture.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. jk-sci.com [jk-sci.com]

- 7. mdpi.com [mdpi.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. thieme-connect.com [thieme-connect.com]

Methodological & Application

Application Note and Protocol for the Solubilization of 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide in DMSO

Introduction: The Challenge of Pyrazole Carboxamide Solubility

4-Bromo-5-methyl-1H-pyrazole-3-carboxamide and its analogs represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery. Their rigid pyrazole core, substituted with functional groups capable of forming key hydrogen bonds, makes them attractive scaffolds for targeting various biological entities. However, like many aromatic and heterocyclic small molecules, their aqueous solubility is often limited, necessitating the use of polar aprotic solvents for the preparation of stock solutions for biological screening and other research applications.

Dimethyl sulfoxide (DMSO) is the solvent of choice in many high-throughput screening (HTS) and cell-based assay laboratories due to its exceptional solvating power for a wide range of organic compounds and its miscibility with aqueous media. This document provides a detailed protocol for the solubilization of this compound in DMSO, grounded in established principles of chemical solubility and laboratory best practices. The causality behind each step is explained to empower the researcher to adapt the protocol as needed for similar compounds. While specific quantitative solubility data for this particular compound is not widely published, this protocol provides a robust methodology for achieving a stable, high-concentration stock solution suitable for most research applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated hazards is paramount before any handling.

Compound Characteristics (Inferred from related structures):

| Property | Value/Information | Source |

| Molecular Formula | C₅H₅BrN₄O | Inferred |

| Molecular Weight | ~217.02 g/mol | Inferred |

| Appearance | Likely a white to off-white solid powder | [1] |

| Storage | Store at room temperature, away from light and moisture | [2][3] |

Safety & Handling:

As a precautionary measure, this compound should be handled with the standard care afforded to all novel research chemicals. Safety data sheets for structurally similar compounds indicate the following potential hazards and necessary precautions:

-

Hazards: May be harmful if swallowed, inhaled, or comes into contact with skin. Can cause skin, eye, and respiratory irritation.[2][4][5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[2][5][6]

-

Handling: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[6][7] Avoid creating dust.[2] Wash hands thoroughly after handling.[2][7]

Protocol for Dissolving this compound in DMSO

This protocol is designed to prepare a high-concentration stock solution (e.g., 10-50 mM). It is prudent to first perform a small-scale solubility test to determine the maximum practical concentration before committing a larger quantity of the compound.

Materials & Equipment:

-

This compound (solid)

-

Anhydrous, high-purity DMSO (≤0.05% water)

-

Microcentrifuge tubes or amber glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Calibrated positive displacement micropipettes or gas-tight syringes

-

Vortex mixer

-

Water bath or heat block (optional, use with caution)

-

Sonicator (optional)

Experimental Workflow Diagram:

Caption: Workflow for dissolving the pyrazole carboxamide.

Step-by-Step Methodology:

-

Preparation and Weighing:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Tare a clean, dry vial on a calibrated analytical balance.

-

Carefully weigh the desired amount of the compound into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 2.17 mg.

Causality & Expertise:Using an anhydrous grade of DMSO is critical. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds and potentially promote hydrolysis over long-term storage.

-

-

Solvent Addition:

-

Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

-

Securely cap the vial immediately to prevent moisture absorption.

-

-

Initial Dissolution:

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

-

Visual Inspection:

-

Carefully inspect the solution against a bright light source. Look for any undissolved solid particles. A completely dissolved solution should be clear and free of particulates.

-

-

Assisted Dissolution (If Necessary):

-

If solid material remains, gentle warming can be applied. Place the vial in a water bath or on a heat block set to a temperature no higher than 40°C.

-

Intermittently vortex the sample every 5-10 minutes.

-

Alternatively, or in conjunction with warming, sonication can be used. Place the vial in a bath sonicator for 5-15 minute intervals.

Causality & Expertise:Many dissolution processes are endothermic, and providing a small amount of thermal energy can significantly increase both the rate of dissolution and the solubility limit. However, excessive heat should be avoided as it can lead to compound degradation. Sonication uses high-frequency sound waves to create micro-cavitations, which can help break up aggregates of solid particles and enhance dissolution.

-

-

Final Inspection and Equilibration:

-

Once the compound appears fully dissolved, allow the solution to cool to room temperature.

-

Perform a final visual inspection to ensure no precipitation has occurred upon cooling. If precipitation is observed, the solution is supersaturated at room temperature, and either more solvent should be added, or the stock concentration should be lowered.

-

-

Storage:

-

For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination.

-

Store aliquots at -20°C or -80°C, protected from light.

-

Logical Flow for Protocol Decisions:

Caption: Decision tree for achieving complete dissolution.

Trustworthiness: Self-Validating Systems

A reliable protocol incorporates self-validation checkpoints.

-

Visual Clarity: The primary indicator of successful dissolution is a perfectly clear solution with no visible particulates.

-

Freeze-Thaw Stability: After the initial preparation, subject one aliquot to a freeze-thaw cycle (e.g., freeze at -20°C, then thaw to room temperature). Inspect for any signs of precipitation, which would indicate that the solution is not stable under these conditions.

-

Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques like HPLC with a UV detector, by creating a standard curve with a known concentration of the compound.

Conclusion and Best Practices

This protocol provides a comprehensive and scientifically grounded method for the solubilization of this compound in DMSO. By understanding the rationale behind each step, from the choice of anhydrous solvent to the cautious application of heat, researchers can confidently prepare stable stock solutions. It is always recommended to perform small-scale pilot experiments to confirm the solubility and stability of any new compound before preparing large-scale stocks. Adherence to safety protocols is essential throughout the process to ensure a safe and effective laboratory workflow.

References

-

Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. Retrieved from [Link]

Sources

- 1. caming.com [caming.com]

- 2. angenechemical.com [angenechemical.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Application Note: A Practical Guide to Utilizing 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide in High-Throughput Screening for Novel Kinase Inhibitors

Abstract

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel bioactive molecules.[1][2] The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of pharmacologically active agents, particularly as kinase inhibitors.[3][4][5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective use of 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide in HTS campaigns. We present a detailed protocol for a robust, HTS-compatible biochemical kinase assay, complete with guidelines for assay development, validation, and data analysis, thereby establishing a self-validating framework for hit identification.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a versatile heterocyclic scaffold integral to the development of numerous therapeutic agents. Its unique structural and electronic properties allow it to engage in various biological interactions, making it a frequent constituent of molecules targeting enzymes, receptors, and protein-protein interfaces.[3][6] Specifically, pyrazole-carboxamide derivatives have demonstrated significant potential as inhibitors of protein kinases, a major class of drug targets implicated in cancer and inflammatory diseases.[3][7]

This compound is a valuable fragment-like molecule that can serve as a foundational starting point in a screening library.[8][9] Its functional handles—the bromide, the methyl group, and the carboxamide—provide distinct vectors for chemical modification, allowing for rapid Structure-Activity Relationship (SAR) studies post-screening. This guide details the practical steps required to leverage this compound in a primary HTS campaign aimed at discovering novel kinase inhibitors.

Compound Profile: this compound

Proper compound management is essential for the integrity and success of any HTS campaign.[10][11][12] Before initiating a screen, it is critical to understand the physicochemical properties and handling requirements of the test compound.

| Property | Value | Source / Notes |

| Chemical Structure |  | |

| CAS Number | 932-65-0 | [13] |

| Molecular Formula | C₅H₆BrN₃O | Calculated |

| Molecular Weight | 204.03 g/mol | Calculated |

| Purity | ≥95% recommended | Source from a reputable vendor and verify by LC-MS. |

| Solubility | Soluble in DMSO (≥10 mM) | Experimental verification is crucial.[14] |

| Storage | Store as a dry powder at room temperature. Store DMSO stock solutions at -20°C in desiccated conditions.[12] | Avoid repeated freeze-thaw cycles.[14] |

Safety & Handling: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[13] It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[13][15]

-

Handling: Handle in a well-ventilated area or fume hood. Avoid creating dust.[13][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

HTS Workflow & Assay Principle

The overall objective is to identify compounds that inhibit the activity of a target kinase. For this guide, we will use a generic, robust biochemical assay format: a time-resolved Förster resonance energy transfer (TR-FRET) assay.[17][18] This format is highly amenable to automation and miniaturization, making it ideal for HTS.[1][18][19]

Assay Principle: The assay measures the phosphorylation of a specific substrate by the target kinase.

-

The kinase transfers a phosphate group from ATP to a biotinylated substrate peptide.

-

A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate.

-

Streptavidin-conjugated Allophycocyanin (SA-APC), the acceptor fluorophore, binds to the biotin moiety on the substrate.

-

When the substrate is phosphorylated, the Eu-donor and APC-acceptor are brought into close proximity, allowing FRET to occur upon excitation.

-

Inhibitors of the kinase will prevent substrate phosphorylation, disrupting the FRET signal. The signal is therefore directly proportional to kinase activity.

Diagram: HTS Workflow for Kinase Inhibitor Screening

Below is a diagram illustrating the key stages of the high-throughput screening process, from initial preparation to hit confirmation.[20][21]

Caption: A streamlined workflow for a typical HTS campaign.

Detailed Experimental Protocols

These protocols are designed for a 384-well plate format, which is standard for HTS.[20] All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and consistency.[12][14]

Protocol 1: Compound & Reagent Preparation

Scientist's Note: Proper compound handling is paramount. DMSO is the standard solvent, but its concentration in the final assay must be controlled (typically ≤0.5%) to avoid artifacts.[14] Preparing intermediate "working" plates prevents repeated use of master stock plates, preserving their integrity.[21]

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Master Plates: In a 384-well polypropylene plate, create a master plate by aliquoting the 10 mM stock.

-

Working Plates: Create an intermediate "working" plate by diluting the master plate. For a final screening concentration of 10 µM, you might prepare a 200 µM working plate (a 20X stock). This allows for a small volume (e.g., 1 µL) to be added to the final assay volume (e.g., 20 µL), minimizing DMSO effects.

-

Control Wells: Designate specific wells on each plate for controls:

-

Negative Control (0% Inhibition): DMSO only.

-

Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine).

-

-

Reagent Preparation: Prepare bulk solutions of Kinase, Substrate/Antibody mix, and ATP in the appropriate assay buffer. The optimal concentrations for each must be predetermined during assay development.[22][23]

Protocol 2: HTS Assay Procedure (TR-FRET)

Scientist's Note: The order of addition is critical. Pre-incubating the kinase with the inhibitor allows for binding to occur before the reaction is initiated with ATP. This is especially important for detecting slow-binding inhibitors.[18]

-

Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 100 nL from the 200 µM compound working plate into the corresponding wells of a 384-well black, low-volume assay plate. This yields a 10 µM final concentration in a 20 µL final assay volume.

-

Kinase Addition: Add 10 µL of the kinase solution to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of the ATP/Substrate/Detection Reagent mix to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. Note: The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

-

Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

Diagram: Kinase Inhibition Assay Principle (TR-FRET)

This diagram illustrates the molecular interactions underlying the TR-FRET based detection of kinase activity and its inhibition.

Caption: Mechanism of TR-FRET detection for kinase inhibition.

Assay Validation and Data Analysis

A robust and reliable HTS assay is the foundation of any successful screening campaign.[24][25] The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[26][27][28]

Protocol 3: Assay Validation & Data Analysis

-

Z'-Factor Calculation: Before starting the full screen, run several full plates containing only positive and negative controls (e.g., 192 wells of each). Calculate the Z'-factor using the following formula:[26][29]

Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

-

SD_pos and Mean_pos are the standard deviation and mean of the positive control.

-

SD_neg and Mean_neg are the standard deviation and mean of the negative control.

-

-

Interpreting Z'-Factor: [26][30]

-

Z' > 0.5: An excellent assay, suitable for HTS.[27]

-

0 < Z' ≤ 0.5: A marginal assay; optimization may be required.

-

Z' < 0: The assay is not suitable for screening.

-

| Parameter | Acceptance Criteria | Rationale |

| Z'-Factor | > 0.5 | Ensures a sufficient separation band between positive and negative controls for reliable hit identification.[20][26] |

| Signal-to-Background | > 5 | Indicates a sufficient dynamic range for the assay readout. |

| CV of Controls | < 15% | Demonstrates the precision and reproducibility of the assay. |

-

Data Normalization: For each compound well, calculate the percent inhibition relative to the on-plate controls:

% Inhibition = 100 * ( 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) )

-

Hit Identification: A "hit" is a compound that meets a predefined activity cutoff. A common starting point is a percent inhibition greater than three times the standard deviation of the negative control wells. For example, if the negative control has a mean of 0% inhibition and a standard deviation of 5%, the hit cutoff might be >15% inhibition.

Conclusion

This compound represents a valuable starting point for kinase inhibitor discovery programs. By employing the robust TR-FRET assay protocol and rigorous validation framework detailed in this guide, researchers can effectively screen this compound and similar libraries. This structured approach, grounded in the principles of HTS best practices, provides a reliable pathway from initial screening to the identification of validated, dose-responsive hits, ultimately accelerating the drug discovery pipeline.

References

-

Azenta Life Sciences. (n.d.). Compound Management in High Throughput Screening. Retrieved from [Link]

-